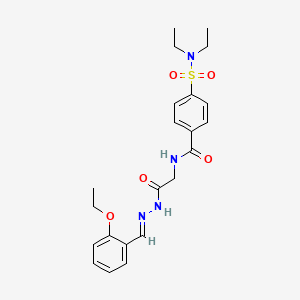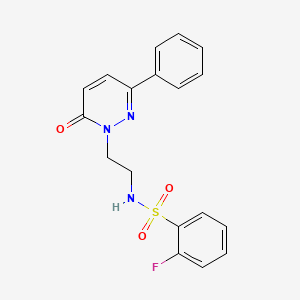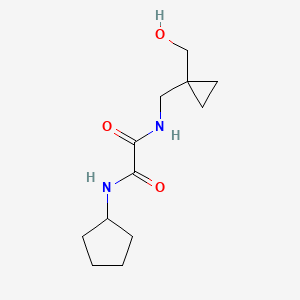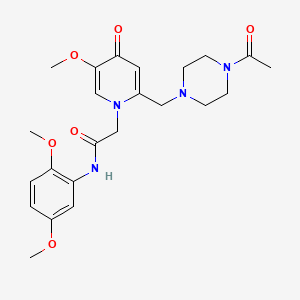![molecular formula C15H18N4O B2856389 N,N-dimethyl-3-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}aniline CAS No. 2034592-43-1](/img/structure/B2856389.png)
N,N-dimethyl-3-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-3-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}aniline: is a complex organic compound with a unique structure that combines a pyrazolo[1,5-a]pyrazine core with a dimethylaminophenyl group
Mécanisme D'action
Target of Action
The primary target of this compound, also known as (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-(dimethylamino)phenyl)methanone, is the metabotropic glutamate receptor subtype 2 (mGluR2) . mGluR2 is a G-protein-coupled receptor that plays a key role in several brain functions .
Mode of Action
This compound acts as a negative allosteric modulator (NAM) of mGluR2 . By binding to an allosteric site on the receptor, it modulates the receptor’s response to its ligand, glutamate . This modulation can lead to changes in intracellular signaling and subsequent cellular events .
Biochemical Pathways
The action of this compound affects the glutamatergic system in the central nervous system (CNS), which is involved in synaptic transmission and neuronal excitability . The modulation of mGluR2 can influence various biochemical pathways, leading to changes in cellular events .
Result of Action
The modulation of mGluR2 by this compound can lead to changes in cellular events, potentially influencing various neurological disorders, including psychosis, mood disorders, Alzheimer’s disease, and cognitive or memory deficiencies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-3-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}aniline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, typically using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, often in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, often in polar aprotic solvents.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology: In biological research, this compound may be used as a probe to study various biochemical pathways. Its interactions with biological molecules can provide insights into cellular processes.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparaison Avec Des Composés Similaires
4,4’-Dichlorobenzophenone: This compound has a similar benzophenone structure but lacks the pyrazolo[1,5-a]pyrazine core.
Intermetallic Compounds: While not structurally similar, intermetallic compounds share some properties, such as high stability and unique electronic characteristics.
Uniqueness: The uniqueness of N,N-dimethyl-3-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}aniline lies in its combination of a pyrazolo[1,5-a]pyrazine core with a dimethylaminophenyl group. This structure imparts specific chemical and physical properties that are not found in other compounds, making it valuable for various applications.
Propriétés
IUPAC Name |
6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl-[3-(dimethylamino)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-17(2)13-5-3-4-12(10-13)15(20)18-8-9-19-14(11-18)6-7-16-19/h3-7,10H,8-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXPYZXBQQXUKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCN3C(=CC=N3)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(BENZENESULFONYL)-N-(5-CHLORO-2,4-DIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2856310.png)
![5-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-3-(pyridin-2-yl)-1,2-thiazol-4-amine](/img/structure/B2856313.png)
![N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2,3-dimethoxybenzamide](/img/structure/B2856314.png)

![1-(3,7-Dimethylimidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B2856320.png)





